2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol
説明
Significance of 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole nucleus has emerged as one of the most privileged scaffolds in contemporary medicinal chemistry, demonstrating exceptional versatility and biological relevance across numerous therapeutic areas. This five-membered heterocyclic aromatic ring system, characterized by its molecular formula of C₂H₃N₃, possesses unique structural properties that facilitate diverse molecular interactions with biological targets. The significance of the 1,2,4-triazole scaffold stems from its remarkable ability to exhibit both electrophilic and nucleophilic substitution reactions due to its high electron density distribution, enabling the incorporation of various functional groups that can enhance biological activity and selectivity.
The therapeutic importance of 1,2,4-triazole derivatives is exemplified by their widespread clinical applications, particularly in antifungal therapy where compounds such as fluconazole, itraconazole, voriconazole, and posaconazole have achieved remarkable success. These azole-based antifungal agents operate through a well-established mechanism involving the inhibition of ergosterol synthesis and blocking of the cytochrome P450-dependent enzyme CYP51, where the triazole ring structure coordinates directly with the heme iron of the CYP enzyme. Beyond antifungal applications, 1,2,4-triazole scaffolds have demonstrated significant potential in anticancer drug development, with studies revealing their capacity to inhibit key enzymes involved in tumorigenesis, including tubulin, epidermal growth factor receptor, and BRAF kinases.
The pharmacological profile of 1,2,4-triazole derivatives encompasses an extraordinary range of biological activities, including neuroprotective, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, cannabinoid CB1 receptor antagonist, and phosphodiesterase 4A inhibitory properties. Recent investigations have highlighted the scaffold's utility in developing compounds with anticancer, antibacterial, antituberculosis, antiparasitic, analgesic, and anti-inflammatory activities, demonstrating the versatility of this heterocyclic system in addressing diverse therapeutic needs. The structural characteristics of 1,2,4-triazoles enable them to accommodate a broad range of substituents around the core structure, facilitating the construction of novel bioactive molecules with enhanced pharmacological properties.
The molecular interactions exhibited by 1,2,4-triazole derivatives are particularly noteworthy, as these compounds demonstrate excellent binding affinity to various protein targets through hydrogen bonding, π-π stacking interactions, and coordination chemistry. The aromatic character of the triazole ring, combined with its hydrogen-bond-accepting ability and resistance to metabolic degradation, contributes significantly to the pharmacokinetic advantages observed in triazole-containing drugs. Furthermore, the high chemical stability of triazole derivatives under hydrolytic, oxidative, and reducing conditions enhances their potential as therapeutic agents, providing stability advantages that are crucial for drug development and clinical applications.
Historical Development of Anilino-Substituted Triazole Derivatives
The historical development of anilino-substituted triazole derivatives represents a significant evolution in heterocyclic medicinal chemistry, beginning with foundational work that established the synthetic methodologies and pharmacological potential of these hybrid compounds. Early investigations into triazole chemistry, dating back to the nineteenth century when the triazole nomenclature was first coined by Bladin in 1885, laid the groundwork for subsequent developments in anilino-substituted derivatives. The systematic exploration of triazole-aniline hybrid compounds gained momentum as researchers recognized the potential for combining the pharmacological benefits of both structural motifs within single molecular frameworks.
The synthesis of anilino-1,2,3-triazole derivatives was historically developed through innovative synthetic approaches that involved the reaction of triazole precursors with aniline derivatives under various reaction conditions. Patent literature from the 1980s documents the preparation of anilino-1,2,3-triazole derivatives through processes involving the reaction of triazole derivatives with compounds containing aniline moieties, resulting in pharmaceutical compositions with notable therapeutic properties. These early synthetic methodologies established the foundation for more sophisticated approaches to anilino-triazole hybrid compound development.
The evolution of synthetic strategies for anilino-substituted triazole derivatives has been marked by significant methodological advances, particularly in the development of copper-catalyzed azide-alkyne cycloaddition reactions for constructing 1,2,3-triazole systems. These synthetic approaches have enabled the preparation of aniline derivatives containing 1-substituted 1,2,3-triazole systems through efficient reaction sequences involving the alkylation of hydroxyacetanilides with propargyl bromide followed by copper-catalyzed cycloaddition with various azides. The yields obtained through these methodologies, ranging from 52 to 75 percent, demonstrate the practical utility of these synthetic approaches for accessing anilino-triazole hybrid compounds.
Historical investigations have also revealed the importance of structural modifications in anilino-triazole derivatives for optimizing biological activity. Early structure-activity relationship studies demonstrated that the position of substitution in the aniline ring significantly influences the pharmacological properties of the resulting compounds. These findings have guided subsequent research efforts toward developing anilino-triazole derivatives with enhanced therapeutic potential through systematic structural modifications and optimization strategies.
The development of anilino-substituted triazole derivatives has been further advanced through the recognition of their potential in addressing contemporary challenges in drug discovery, including the development of compounds with improved pharmacokinetic properties and reduced adverse effects. Historical studies have documented the sleep-potentiating effects of certain anilino-1,2,3-triazole derivatives without influencing natural sleep rhythms, as well as their blood flow-promoting properties, demonstrating the diverse therapeutic applications possible through strategic molecular design.
Pharmacophoric Importance of the Triazole-Aniline-Phenol Motif
The triazole-aniline-phenol motif represents a particularly sophisticated pharmacophoric arrangement that combines three distinct structural elements, each contributing unique molecular recognition properties and biological activities. This hybrid architecture leverages the individual pharmacological advantages of each component while creating novel interaction patterns that may result in enhanced or unique biological activities not achievable through individual structural motifs alone. The integration of these three pharmacophoric elements within the 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol framework exemplifies contemporary approaches to rational drug design through molecular hybridization strategies.
The triazole component of this hybrid motif contributes essential pharmacological properties including metabolic stability, hydrogen-bonding capacity, and aromatic character that facilitate interactions with diverse biological targets. The 1,2,4-triazole ring system provides a planar, electron-rich surface capable of engaging in π-π stacking interactions with aromatic amino acid residues in protein binding sites, while simultaneously offering hydrogen-bond-accepting capabilities through its nitrogen atoms. These molecular recognition features are particularly important in enzyme inhibition and receptor binding, where the triazole ring can serve as a bioisostere for other heterocyclic systems while providing enhanced metabolic stability.
The aniline moiety within the hybrid structure contributes significant pharmacological importance through its aromatic character and amino functionality, which enables both hydrogen bonding and π-π interactions with biological targets. Aniline derivatives have demonstrated considerable biological activity across various therapeutic areas, and their incorporation into triazole-containing frameworks has historically resulted in compounds with enhanced pharmacological profiles. The aniline component provides additional sites for molecular recognition and can participate in specific binding interactions that contribute to biological selectivity and potency.
The phenol component of the motif introduces hydroxyl functionality that significantly enhances the hydrogen-bonding potential of the overall molecular architecture. Phenolic hydroxyl groups are well-recognized pharmacophoric elements that can serve as both hydrogen-bond donors and acceptors, enabling versatile interactions with biological targets. The phenol moiety also contributes to the overall lipophilicity and membrane permeability characteristics of the compound, potentially influencing its pharmacokinetic properties and bioavailability.
| Pharmacophoric Element | Key Properties | Biological Interactions |
|---|---|---|
| 1,2,4-Triazole Ring | Aromatic character, H-bond acceptor, metabolic stability | π-π stacking, coordination chemistry, enzyme binding |
| Aniline Moiety | Aromatic system, amino functionality | H-bonding, π-π interactions, receptor recognition |
| Phenol Group | Hydroxyl functionality, aromatic character | H-bond donor/acceptor, membrane interactions |
The spatial arrangement of these three pharmacophoric elements within the this compound structure creates a unique three-dimensional molecular architecture that may enable simultaneous interactions with multiple binding sites on target proteins. The methylene bridge connecting the aniline and phenol components provides conformational flexibility while maintaining appropriate spatial relationships between the pharmacophoric elements. This structural arrangement may facilitate binding to complex biological targets that require multiple points of molecular recognition for optimal activity and selectivity.
Research Objectives and Scope
The primary research objectives for investigating this compound encompass comprehensive characterization of its structural properties, synthetic accessibility, and potential biological activities within the broader context of triazole-based drug discovery. The scope of investigation includes detailed analysis of the molecular architecture, examination of structure-activity relationships based on analogous compounds, and evaluation of the compound's position within the evolving landscape of heterocyclic medicinal chemistry.
The structural characterization objectives focus on elucidating the three-dimensional molecular geometry, electronic properties, and conformational behavior of the triazole-aniline-phenol hybrid system. Understanding the spatial relationships between the three pharmacophoric elements is crucial for predicting potential biological interactions and designing optimization strategies for enhanced therapeutic activity. The molecular formula C₁₅H₁₄N₄O and the specific structural arrangement of functional groups provide the foundation for computational modeling studies and structure-based drug design approaches.
Investigation of synthetic methodologies represents another key research objective, building upon established approaches for constructing anilino-triazole derivatives while addressing the specific challenges associated with incorporating the phenolic component. The development of efficient synthetic routes to this compound and related analogs is essential for enabling systematic structure-activity relationship studies and potential pharmaceutical development. Understanding the synthetic accessibility and scalability of these compounds directly impacts their potential for therapeutic application.
The scope of biological activity prediction and evaluation draws upon the extensive pharmacological profiles documented for related triazole, aniline, and phenol-containing compounds. Given the documented biological activities of 1,2,4-triazole derivatives, including antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory properties, the investigation of this compound aims to identify potential therapeutic applications based on its unique structural features. The research scope includes computational prediction of pharmacokinetic properties, assessment of drug-likeness parameters, and evaluation of potential molecular targets based on structural similarity to known bioactive compounds.
The compound's position within the broader context of triazole-based drug discovery provides additional research objectives focused on understanding how this particular structural arrangement contributes to the ongoing evolution of heterocyclic medicinal chemistry. The investigation aims to determine whether the triazole-aniline-phenol motif represents a novel pharmacophoric arrangement with potential advantages over existing triazole-based therapeutics. This analysis includes comparison with established triazole drugs and evaluation of the unique molecular recognition properties that may arise from the hybrid architecture.
Contemporary research trends in triazole chemistry emphasize the development of multifunctional compounds that can address complex disease mechanisms through multiple modes of action. The scope of investigation for this compound includes assessment of its potential as a multitarget therapeutic agent, leveraging the diverse biological activities associated with each component of the hybrid structure. This approach aligns with current strategies in drug discovery that seek to develop compounds capable of modulating multiple biological pathways simultaneously for enhanced therapeutic efficacy.
特性
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15-4-2-1-3-12(15)9-17-13-5-7-14(8-6-13)19-11-16-10-18-19/h1-8,10-11,17,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQIUIGWJOIATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)N3C=NC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-18-7 | |
| Record name | 2-((4-(1H-1,2,4-TRIAZOL-1-YL)ANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with a suitable benzylating agent under basic conditions. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol can undergo various chemical reactions, including:
Oxidation: The benzenol moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. A study highlighted the synthesis of triazole-based compounds that showed efficacy against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways in bacteria .
Anticancer Potential
There is growing interest in the anticancer properties of triazole derivatives. In vitro studies have indicated that this compound and its analogs can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific cancer cell lines, showing promising results in reducing cell viability .
Neuroprotective Effects
The compound's potential in treating neurodegenerative diseases has been explored through its action on monoamine oxidase enzymes. Inhibitors of these enzymes are crucial for managing conditions like depression and Alzheimer's disease. Case studies have indicated that triazole derivatives can enhance neuroprotection by modulating neurotransmitter levels .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing smart materials with enhanced properties. The presence of the triazole moiety can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Sensor Development
Research has also focused on the use of this compound in sensor technology. The unique electronic properties imparted by the triazole ring facilitate the detection of various analytes. Studies have shown that sensors incorporating triazole derivatives exhibit high sensitivity and selectivity for detecting environmental pollutants or biological markers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains using triazole derivatives. |
| Study B | Anticancer Research | Identified significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Neuroprotection | Showed reduced oxidative stress markers in neuronal cells treated with triazole compounds compared to controls. |
作用機序
The mechanism of action of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can result in the disruption of cellular processes and inhibition of cell proliferation.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Cytotoxic Activity
Key structural analogs include benzonitrile-based triazole derivatives (e.g., compounds 1c, 1h, and 1k) and quinazolinone-triazole hybrids. A comparative analysis is provided below:
Key Observations
- Bioisosteric Replacements: The target compound replaces the benzonitrile group in letrozole analogs (e.g., 1c, 1h) with a phenol.
- Substituent Effects : Chloro (e.g., 1c ) and methoxy (e.g., 1h ) substituents enhance activity in benzonitrile analogs, suggesting that electron-withdrawing or donating groups on the phenyl ring critically influence cytotoxicity .
- Triazole Positioning: The 1,2,4-triazole in the target compound is para to the anilino group, whereas quinazolinone analogs () use 1,2,3-triazole. This positional difference may affect binding affinity in enzyme targets .
生物活性
The compound 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol , also known as 2-((4-(1H-1,2,4-triazol-1-yl)anilino)methyl)phenol , is a derivative of the triazole class, which has gained attention for its diverse biological activities. Triazoles are known for their antimicrobial and anticancer properties, making them significant in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its synthesis, antimicrobial effects, anticancer potential, and relevant case studies.
- Molecular Formula : C15H14N4O
- Molecular Weight : 266.30 g/mol
- CAS Number : 763126-18-7
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with a triazole-containing reagent. The synthetic pathways often utilize standard organic reactions such as nucleophilic substitutions and coupling reactions to achieve the desired product with high purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. The compound has shown significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) against common pathogens:
- Staphylococcus aureus: MIC = 8 µg/mL
- Pseudomonas aeruginosa: MIC = 8 µg/mL
- Staphylococcus epidermidis: MIC = 11 µg/mL
These results suggest that the compound exhibits strong antibacterial properties comparable to existing antibiotics, indicating its potential use in treating bacterial infections .
Anticancer Activity
The anticancer properties of this compound have been assessed using various cancer cell lines. Notably:
- MCF-7 (breast cancer) and P388 (leukemia) cell lines were used to evaluate cytotoxicity.
- The compound demonstrated notable cytotoxic effects with IC50 values:
- MCF-7: IC50 = 2.8 ± 0.4 µM (highest potency observed)
This indicates that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
Case Studies
Several studies have documented the biological activities of triazole derivatives similar to our compound:
- Study on Antimicrobial and Anticancer Activities :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 8 µg/mL |
| Antibacterial | Pseudomonas aeruginosa | MIC = 8 µg/mL |
| Antibacterial | Staphylococcus epidermidis | MIC = 11 µg/mL |
| Anticancer | MCF-7 (breast cancer) | IC50 = 2.8 ± 0.4 µM |
| Anticancer | P388 (leukemia) | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol and its analogs?
- Methodological Answer : Synthesis often involves coupling reactions between triazole-containing aniline derivatives and substituted benzyl alcohols. For example, Mannich reactions under controlled pH (e.g., using diaza-crown ethers) can introduce methylene bridges between aromatic systems. Solvent selection (e.g., acetonitrile, DMF) and catalysts (e.g., copper(I) iodide) are critical for yield optimization. Characterization via NMR, IR, and elemental analysis is standard .
Q. How is the cytotoxic activity of triazole-containing compounds evaluated in vitro?
- Methodological Answer : Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231). Compounds are dissolved in DMSO and tested at concentrations ranging from 1–100 μg/mL. IC50 values are calculated using regression analysis, with etoposide or similar agents as positive controls. For example, analogs with 3-chlorophenyl substituents showed IC50 values of 14.5–27.1 μg/mL .
Q. What structural features of triazole derivatives correlate with antifungal activity?
- Methodological Answer : Halogenated aromatic rings (e.g., 2,4-difluorophenyl) and the spatial orientation of the triazole moiety enhance antifungal potency. Comparative studies of analogs with varying substituents (e.g., methyl, methoxy) reveal that electron-withdrawing groups improve binding to fungal cytochrome P450 enzymes .
Q. How is environmental persistence of triazole derivatives assessed?
- Methodological Answer : Biodegradability is evaluated using OECD Test Guideline 301, which measures mineralization rates in aqueous systems. Compounds like mefentrifluconazole show low biodegradability (<70% over 28 days), suggesting potential environmental persistence. Analytical methods include HPLC or LC-MS to track parent compound degradation .
Advanced Research Questions
Q. How can contradictory cytotoxicity data between similar triazole analogs be resolved?
- Methodological Answer : Discrepancies in IC50 values (e.g., between MDA-MB-231 and T47D cell lines) may arise from differences in cell membrane permeability or metabolic activity. Resolve contradictions by:
- Conducting dose-response curves with tighter concentration gradients.
- Validating results using alternative assays (e.g., SRB or ATP-based luminescence).
- Performing molecular docking to assess binding affinity variations .
Q. What strategies optimize the synthesis of triazole derivatives for enhanced bioactivity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for triazole coupling.
- Temperature Control : Reactions at 60–80°C reduce side-product formation.
- Substituent Tuning : Introducing 4-dimethylamino or 4-methoxyphenyl groups increases solubility and target affinity .
Q. How can computational methods guide the design of triazole-based inhibitors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding modes to targets like estrogen synthase or fungal lanosterol demethylase. For example, triazole analogs with thiazole-thiadiazine hybrids show favorable binding energies (−9.2 kcal/mol) due to π-π stacking and hydrogen bonding .
Q. What analytical techniques resolve structural ambiguities in triazole-containing compounds?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration of chiral centers.
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.
- High-resolution MS : Confirms molecular formula for isomers with identical mass .
Q. How do substituent positions on the triazole ring affect metabolic stability?
- Methodological Answer : Para-substituted triazoles exhibit slower hepatic clearance compared to ortho-substituted analogs. Use microsomal stability assays (human liver microsomes + NADPH) to quantify half-life. For instance, 4-(1H-1,2,4-triazol-1-yl)aniline derivatives show t½ > 120 minutes, making them suitable for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
